8-aminonaphthalene-2-sulfonamide
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Overview
Description
8-Aminonaphthalene-2-sulfonamide is an organic compound with the molecular formula C10H10N2O2S. It is a derivative of naphthalene, featuring an amino group at the 8th position and a sulfonamide group at the 2nd position. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-aminonaphthalene-2-sulfonamide typically involves the sulfonation of naphthalene followed by amination. One common method is the reaction of 8-nitronaphthalene-2-sulfonic acid with a reducing agent such as iron powder in the presence of hydrochloric acid to yield 8-aminonaphthalene-2-sulfonic acid. This intermediate is then converted to the sulfonamide by reacting with ammonia or an amine under suitable conditions .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 8-Aminonaphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are commonly employed.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
8-Aminonaphthalene-2-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-aminonaphthalene-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can act as a competitive inhibitor of enzymes that utilize p-aminobenzoic acid (PABA) as a substrate. This inhibition disrupts the synthesis of folic acid, which is essential for DNA synthesis and cell division in bacteria, leading to their death . The compound’s sulfonamide group plays a crucial role in this inhibitory activity by mimicking the structure of PABA .
Comparison with Similar Compounds
8-Amino-2-naphthalenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.
4-Amino-1-naphthalenesulfonic acid: Differently positioned amino and sulfonic acid groups.
5-Amino-2-naphthalenesulfonic acid: Another positional isomer with different chemical properties.
Uniqueness: 8-Aminonaphthalene-2-sulfonamide is unique due to its specific positioning of the amino and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This makes it particularly useful in applications where precise molecular interactions are required .
Properties
CAS No. |
13261-52-4 |
---|---|
Molecular Formula |
C10H10N2O2S |
Molecular Weight |
222.3 |
Purity |
95 |
Origin of Product |
United States |
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